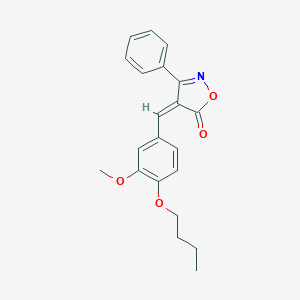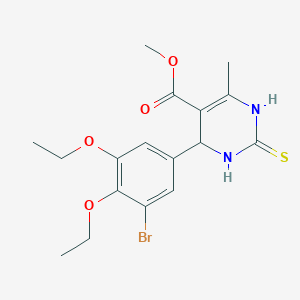![molecular formula C25H23IN2O3S B307574 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one, also known as EITZ, is a novel compound with potential applications in scientific research. EITZ is a thiazolone derivative that has been shown to exhibit anti-inflammatory and antioxidant properties. In
Mechanism of Action
The mechanism of action of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the MAPK pathway, which is involved in the regulation of cell growth and survival. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has several advantages for lab experiments. It is easy to synthesize and produces high yields and purity. It exhibits various biological activities, making it suitable for studying the mechanisms of inflammation, oxidative stress, and cancer. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has potential applications in the treatment of various diseases, making it a promising compound for drug discovery. However, there are some limitations to using (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one also exhibits low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for studying (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one. Further studies are needed to elucidate its mechanism of action and molecular targets. The potential applications of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders, should be explored further. The development of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. The use of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in combination with other drugs may also be explored to enhance its efficacy. Overall, (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one is a promising compound with potential applications in scientific research and drug discovery.
Synthesis Methods
The synthesis of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the reaction of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with 2-amino-1-naphthalenol and thiourea in the presence of acetic acid as a catalyst. The resulting product is then treated with sodium hydroxide to obtain (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one in high purity. The synthesis method of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been optimized to produce high yields and purity, making it suitable for scientific research.
Scientific Research Applications
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied in vitro and in vivo for its potential therapeutic applications. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
properties
Product Name |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C25H23IN2O3S |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
InChI Key |
XELUADFKWSTLOS-PXLXIMEGSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)



![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)
![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)